molecular formula C19H19NO4 B11378483 N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11378483
M. Wt: 325.4 g/mol
InChI Key: GHERKFOHYGKJJW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the reaction of 4-methoxybenzoyl chloride with furan-2-ylmethylamine and 5-methylfuran-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to produce high yields of furan-containing amides under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with biological targets such as enzymes and receptors. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to the presence of both methoxy and furan substituents, which can enhance its bioactivity and chemical reactivity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to similar compounds .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C19H19NO4/c1-14-5-8-18(24-14)13-20(12-17-4-3-11-23-17)19(21)15-6-9-16(22-2)10-7-15/h3-11H,12-13H2,1-2H3

InChI Key

GHERKFOHYGKJJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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